5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO3. It features a furan ring substituted at the 2-position with a carbaldehyde group and a piperidine ring substituted at the 3-position with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Piperidine and Furan Rings: The final step involves coupling the piperidine and furan rings, typically through a condensation reaction involving the aldehyde group on the furan ring and the hydroxymethyl group on the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
Oxidation: 5-[3-(Carboxymethyl)piperidin-1-yl]furan-2-carbaldehyde.
Reduction: 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.
Substitution: Various substituted derivatives of the furan ring.
Scientific Research Applications
5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of furan and piperidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the furan ring may facilitate interactions with other biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(1-Piperidinyl)-2-furaldehyde: Similar structure but lacks the hydroxymethyl group.
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Contains a piperidine ring and a hydroxymethyl group but differs in the overall structure and functional groups.
Uniqueness
5-[3-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to the combination of the furan ring, piperidine ring, and hydroxymethyl group.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2 |
InChI Key |
QJAKKPIANDXWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(O2)C=O)CO |
Origin of Product |
United States |
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